molecular formula C8H8BrN3 B13012745 3-Bromo-2,6-dimethylimidazo[1,2-b]pyridazine

3-Bromo-2,6-dimethylimidazo[1,2-b]pyridazine

Cat. No.: B13012745
M. Wt: 226.07 g/mol
InChI Key: KZCBOJKPBGYSTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2,6-dimethylimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazopyridazine family. This compound is characterized by a fused bicyclic structure, which includes an imidazole ring fused to a pyridazine ring. The presence of bromine and methyl groups at specific positions on the ring system imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,6-dimethylimidazo[1,2-b]pyridazine typically involves the bromination of 2,6-dimethylimidazo[1,2-b]pyridazine. The process begins with the preparation of 2,6-dimethylimidazo[1,2-b]pyridazine, which can be synthesized through a condensation reaction between 2,6-dimethylpyridine and glyoxal. The bromination reaction is then carried out using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,6-dimethylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted imidazopyridazines, which can have different functional groups such as azides, thiocyanates, or amines, depending on the reagents used.

Scientific Research Applications

3-Bromo-2,6-dimethylimidazo[1,2-b]pyridazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2,6-dimethylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or disrupt DNA synthesis, leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2,6-dimethylimidazo[1,2-b]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H8BrN3

Molecular Weight

226.07 g/mol

IUPAC Name

3-bromo-2,6-dimethylimidazo[1,2-b]pyridazine

InChI

InChI=1S/C8H8BrN3/c1-5-3-4-7-10-6(2)8(9)12(7)11-5/h3-4H,1-2H3

InChI Key

KZCBOJKPBGYSTE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=NC(=C2Br)C)C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.